

4-Cyanothiophene-2-carboxylic acid CAS number 406719-77-5

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Compound of Interest

Compound Name: 4-Cyanothiophene-2-carboxylic acid

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An In-Depth Technical Guide to **4-Cyanothiophene-2-carboxylic acid** (CAS: 406719-77-5): A Strategic Building Block for Modern Drug Discovery

Abstract

4-Cyanothiophene-2-carboxylic acid is a bifunctional heterocyclic compound that has emerged as a molecule of significant interest for researchers in medicinal chemistry and drug development. Its rigid thiophene scaffold, combined with the orthogonal reactivity of its nitrile and carboxylic acid moieties, presents a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of its physicochemical properties, spectroscopic profile, logical synthesis strategies, and core applications. We will explore the causality behind its reactivity, detail self-validating analytical protocols, and contextualize its role as a strategic building block in the rational design of next-generation pharmaceuticals.

The Thiophene Pharmacophore: A Privileged Scaffold in Medicine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable biological and physicochemical properties. The thiophene ring is one such "privileged pharmacophore".^[1] Its structural similarity to a

benzene ring allows it to act as a bioisostere, yet the presence of the sulfur heteroatom modifies its electronic properties, polarity, and metabolic profile, often enhancing drug-receptor interactions.^[1] Thiophene derivatives are integral to a wide array of FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory tiaprofenic acid.^[1]

Within this class, thiophene carboxylic acids are particularly valuable as synthetic intermediates.^{[2][3]} The carboxylic acid group provides a reliable chemical handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR). **4-Cyanothiophene-2-carboxylic acid (1)** further refines this utility by incorporating a cyano group—a versatile functional group that can act as a hydrogen bond acceptor, a precursor to other functionalities, or a reactive handle for covalent inhibitor design. This unique combination makes it a highly strategic starting point for discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. All experimental design, from synthesis to biological assay, relies on this foundational data.

Property	Value	Reference
CAS Number	406719-77-5	
Molecular Formula	C ₆ H ₃ NO ₂ S	
Molecular Weight	153.16 g/mol	[4]
Physical Form	Solid	
Typical Purity	≥95%	[4]
Storage Conditions	Store at room temperature or 2-8°C, in a dry, well-ventilated place.	[4]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopy provides an unambiguous confirmation of a molecule's structure. For a senior scientist, interpreting these spectra is not just about matching patterns but understanding how the molecule's electronic and structural features give rise to the observed signals.

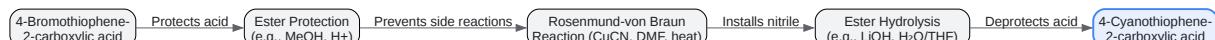
- **Infrared (IR) Spectroscopy:** The IR spectrum of this compound is defined by three key features. The carboxylic acid O-H stretch will appear as a very broad band from approximately 2500-3300 cm^{-1} , a result of strong intermolecular hydrogen bonding.^[5] The nitrile (C≡N) stretch presents as a sharp, intense peak in the 2220-2260 cm^{-1} region.^[6] Finally, the carbonyl (C=O) stretch will be observed around 1680-1710 cm^{-1} , with its frequency slightly lowered due to conjugation with the electron-rich thiophene ring system.^[5] ^[7]
- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to be simple and highly informative. The acidic proton of the carboxyl group will be a broad singlet, significantly downfield ($\delta > 10$ ppm), often exchanging with D_2O .^[5] The two protons on the thiophene ring are in different chemical environments and will appear as two distinct doublets, likely in the δ 7.5-8.5 ppm range, with a small coupling constant ($J \approx 1\text{-}2$ Hz) characteristic of meta-coupling in five-membered rings.
- **^{13}C NMR Spectroscopy:** The carbon spectrum provides a complete map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the δ 160-185 ppm region.^{[5][8]} The carbon of the nitrile group is typically found around δ 115-120 ppm.^[6] The remaining four carbons of the thiophene ring will have distinct signals, with their chemical shifts influenced by the anisotropic effects of the ring and the electronic pull of the two substituent groups.
- **Mass Spectrometry (MS):** In a mass spectrum, the molecular ion peak (M^+) would be observed at m/z 153. The primary and most indicative fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-C bond adjacent to the carbonyl, leading to the formation of a stable acylium ion (R-CO^+).^[8] Therefore, a significant fragment corresponding to the loss of the hydroxyl group (m/z 136) would be expected.

Synthesis and Chemical Reactivity

While **4-Cyanothiophene-2-carboxylic acid** is commercially available from various suppliers, understanding its synthesis is crucial for designing analogs or scaling up production.^[9] A logical and field-proven approach involves the cyanation of a halogenated precursor, a standard transformation in heterocyclic chemistry.

Proposed Synthetic Workflow: Cyanation of 4-Bromothiophene-2-carboxylic acid

This strategy leverages the availability of 4-bromothiophene-2-carboxylic acid (CAS 16694-18-1), which can be synthesized via established bromination protocols on thiophene-2-carboxylic acid.^[10] The subsequent cyanation is a robust and well-documented transformation.



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Caption: Proposed synthesis of **4-cyanothiophene-2-carboxylic acid**.

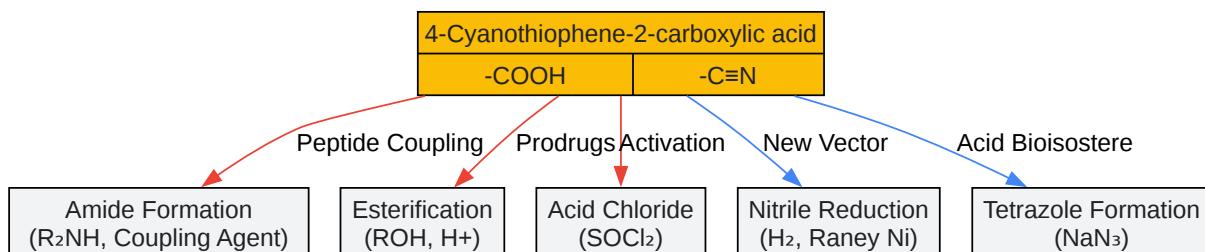
Step-by-Step Protocol (Conceptual):

- **Esterification (Protection):** The carboxylic acid of 4-bromothiophene-2-carboxylic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions during the cyanation step. This is a standard procedure involving refluxing the acid in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).
- **Cyanation:** The resulting bromo-ester is subjected to a Rosenmund-von Braun reaction. The compound is heated with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP. This nucleophilic substitution replaces the bromine atom with a nitrile group. The choice of a copper catalyst is critical as it facilitates the displacement of an aryl halide, which is typically unreactive towards simple nucleophilic substitution.
- **Hydrolysis (Deprotection):** The crude cyano-ester is then hydrolyzed to yield the final product. Saponification using a base like lithium hydroxide (LiOH) in a mixture of water and

an organic solvent like THF, followed by an acidic workup, efficiently cleaves the ester to reveal the carboxylic acid.

Core Reactivity: A Bifunctional Hub

The synthetic power of this molecule stems from the distinct reactivity of its two functional groups, which can be addressed selectively under different reaction conditions.



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Caption: Key derivatization pathways for the title compound.

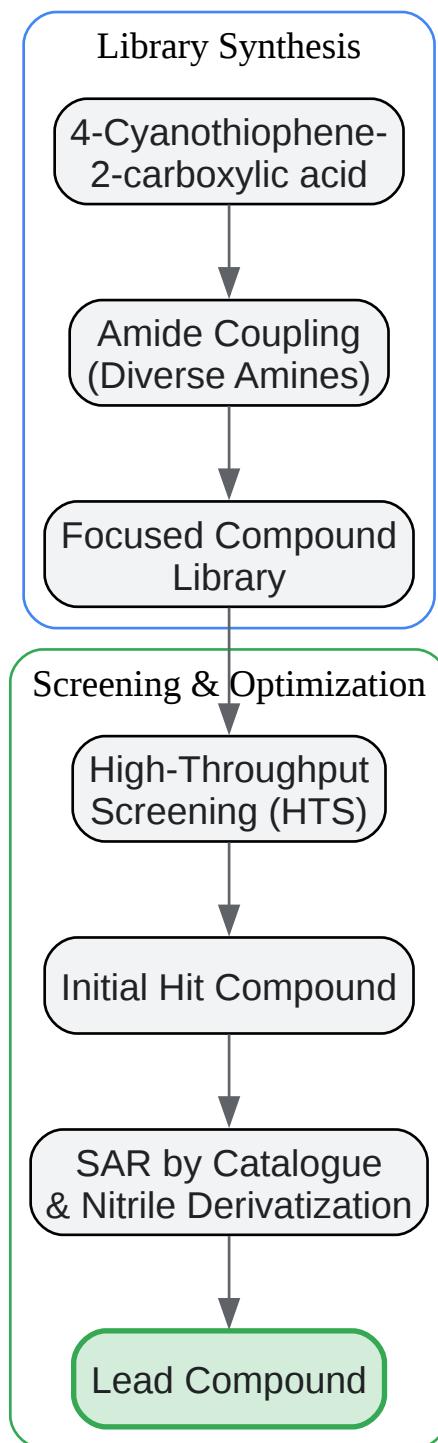
- Reactions at the Carboxylic Acid: This is the most common site for derivatization. Standard peptide coupling conditions (e.g., HATU, EDC/HOBt) readily convert it into a wide range of amides, enabling SAR exploration.[2] It can also be converted to esters (potential prodrugs) or reduced to the corresponding alcohol.
- Reactions at the Nitrile: The cyano group is a gateway to other important functionalities. It can be reduced to a primary amine, introducing a basic center and a new vector for substitution. Alternatively, it can undergo cycloaddition with sodium azide to form a tetrazole ring, a well-known bioisostere for a carboxylic acid, which can profoundly alter the compound's pharmacokinetic properties.

Applications in Drug Discovery

The utility of **4-cyanothiophene-2-carboxylic acid** is best understood through its application as a fragment or building block in a discovery campaign. Its rigid structure helps to minimize

the entropic penalty upon binding to a target protein, while its functional groups provide vectors for growing the molecule into a specific binding pocket.

A pertinent example can be inferred from recent literature describing 4-arylthiophene-3-carboxylic acids as potent inhibitors of the Anoctamin-1 (ANO1) chloride channel, a target for analgesic agents.[\[11\]](#) This demonstrates that the thiophene carboxylic acid scaffold is biologically relevant and capable of targeted protein inhibition. **4-Cyanothiophene-2-carboxylic acid** represents an ideal starting point for a similar discovery program.



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Caption: A hypothetical drug discovery workflow using the title compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of a starting material is a non-negotiable prerequisite for its use in synthesis and biological screening. A self-validating protocol uses orthogonal methods to confirm the material's quality.

Technique	Purpose	Typical Parameters / Expected Outcome
Reverse-Phase HPLC	Purity Assessment	Column: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detector: UV (e.g., 254 nm). Expected result is a single major peak with >95% area. [12]
¹ H NMR	Structural Confirmation & Purity	Solvent: DMSO-d ₆ or CDCl ₃ . The spectrum should match the predicted pattern. Purity can be estimated by the absence of significant impurity signals.
LC-MS	Identity Confirmation	Combines HPLC separation with mass spectrometry to confirm the mass of the main peak corresponds to the molecular weight of the compound (153.16 g/mol).

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. **4-Cyanothiophene-2-carboxylic acid** is classified as a harmful substance.

- GHS Hazards: The compound is designated as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The GHS pictogram is GHS07 (Harmful).

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14][15]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion and Future Outlook

4-Cyanothiophene-2-carboxylic acid is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable spectroscopic signature, and versatile, orthogonal functional groups make it an exemplary building block for constructing focused compound libraries. Its relevance is underscored by the proven success of the thiophene scaffold in numerous approved drugs. Future applications may see this compound used not only in traditional library synthesis but also in the targeted design of covalent inhibitors, where the nitrile group can be leveraged as a reactive warhead. As drug discovery continues to evolve, such versatile and strategically designed building blocks will remain indispensable to the development of novel and effective therapeutics.

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